N-benzyl-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
N-benzyl-N-(pyridin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a pyridin-2-yl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of benzylamine with pyridine-2-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-benzyl-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It may also inhibit specific enzymes involved in bacterial metabolism, thereby exerting its antibacterial effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of folate synthesis, similar to other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzenesulfonamide: Lacks the benzyl group but retains the pyridin-2-yl and benzenesulfonamide moieties.
N-benzylbenzenesulfonamide: Lacks the pyridin-2-yl group but retains the benzyl and benzenesulfonamide moieties.
N-(thiazol-2-yl)benzenesulfonamide: Contains a thiazole ring instead of the pyridine ring.
Uniqueness
N-benzyl-N-(pyridin-2-yl)benzenesulfonamide is unique due to the presence of both the benzyl and pyridin-2-yl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its antibacterial activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-benzyl-N-pyridin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-23(22,17-11-5-2-6-12-17)20(18-13-7-8-14-19-18)15-16-9-3-1-4-10-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUUMEDILWUXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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